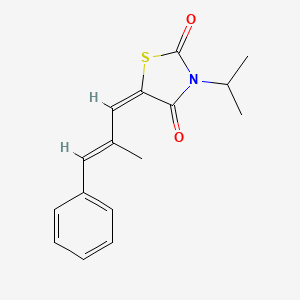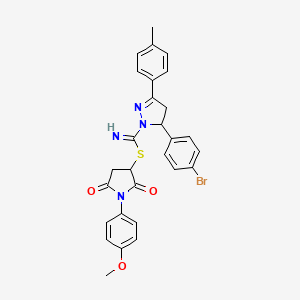![molecular formula C18H20N2O2 B5202602 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide, commonly known as DMOG, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMOG has been extensively studied for its ability to inhibit the activity of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) stability and activity.
Mecanismo De Acción
DMOG exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide. Hydroxylation of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide leads to its degradation via the ubiquitin-proteasome pathway. Inhibition of prolyl hydroxylase enzymes by DMOG leads to the stabilization and activation of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide, which in turn regulates the expression of various genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
DMOG has been shown to induce the expression of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Moreover, DMOG has been shown to improve tissue oxygenation and reduce inflammation, oxidative stress, and apoptosis in various disease models. DMOG has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOG is a potent and selective inhibitor of prolyl hydroxylase enzymes and has been extensively studied for its potential therapeutic applications in various diseases. However, DMOG has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
DMOG has significant potential for therapeutic applications in various diseases, and future research should focus on the development of more potent and selective prolyl hydroxylase inhibitors with improved pharmacokinetic properties. Moreover, future research should also focus on the identification of novel targets of DMOG and the elucidation of its mechanism of action in various disease models.
Métodos De Síntesis
The synthesis of DMOG involves the reaction of 4-methylbenzoyl chloride with N-(2-aminoethyl)acetamide in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 2,4-dimethylaniline in the presence of potassium carbonate and acetonitrile to yield DMOG. The purity of the compound is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DMOG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemia, and neurodegenerative disorders. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Moreover, DMOG has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In ischemia research, DMOG has been shown to protect against ischemic injury in various organs, including the heart, brain, and kidney. DMOG has been shown to improve tissue oxygenation and reduce inflammation, oxidative stress, and apoptosis in ischemic tissues.
In neurodegenerative disorder research, DMOG has been shown to enhance neuronal survival and reduce neuroinflammation and oxidative stress in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-4-7-15(8-5-12)18(22)19-11-17(21)20-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJBXSRZKZBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[2-(2,4-Dimethylanilino)-2-oxoethyl]-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)
![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)
![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)
![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)
![N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5202592.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5202609.png)